5-(2,3-Difluorophenyl)piperidin-2-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-(2,3-Difluorophenyl)piperidin-2-one (CAS 2060020-49-5; also indexed as 1-(2,3-difluorophenyl)piperidin-2-one) is a fluorinated piperidin-2-one lactam with molecular formula C₁₁H₁₁F₂NO and molecular weight 211.21 g/mol. The compound belongs to a broader class of N-aryl piperidin-2-ones that appear as scaffolds in kinase inhibitor patents, including p38 MAP kinase and RIP1 kinase programs.

Molecular Formula C11H11F2NO
Molecular Weight 211.21 g/mol
Cat. No. B8417658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Difluorophenyl)piperidin-2-one
Molecular FormulaC11H11F2NO
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1C2=C(C(=CC=C2)F)F
InChIInChI=1S/C11H11F2NO/c12-9-3-1-2-8(11(9)13)7-4-5-10(15)14-6-7/h1-3,7H,4-6H2,(H,14,15)
InChIKeyUBGJNYNSYAAUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Difluorophenyl)piperidin-2-one for Research Procurement: Core Identity and Comparator Landscape


5-(2,3-Difluorophenyl)piperidin-2-one (CAS 2060020-49-5; also indexed as 1-(2,3-difluorophenyl)piperidin-2-one) is a fluorinated piperidin-2-one lactam with molecular formula C₁₁H₁₁F₂NO and molecular weight 211.21 g/mol [1]. The compound belongs to a broader class of N-aryl piperidin-2-ones that appear as scaffolds in kinase inhibitor patents, including p38 MAP kinase and RIP1 kinase programs [2][3]. Its defining structural feature—the 2,3-difluoro substitution pattern on the pendant phenyl ring—distinguishes it from regioisomeric analogs such as 1-(2,6-difluorophenyl)piperidin-2-one, 1-(2,5-difluorophenyl)piperidin-2-one, 1-(3,5-difluorophenyl)piperidin-2-one, and 1-(3,4-difluorophenyl)piperidin-4-one, each of which shares the identical molecular formula and nominal molecular weight [1].

Why 5-(2,3-Difluorophenyl)piperidin-2-one Cannot Be Replaced by Generic Piperidinone Analogs


N-aryl piperidin-2-ones with different fluorine substitution patterns are not interchangeable because the number and position of fluorine atoms on the phenyl ring dictate the compound's electronic surface potential, conformational preference, and target recognition profile [1]. In kinase inhibitor pharmacology, subtle alteration of the aryl substitution pattern—such as shifting from a 2,3-difluoro to a 3,5-difluoro arrangement—can abolish binding to key hydrophobic pockets that rely on ortho-fluorine interactions with the DFG-out conformation of the kinase hinge region [2]. Moreover, the 2,3-difluoro substitution imparts a unique dipole moment and hydrogen-bond acceptor geometry compared to the 2,6-difluoro or 2,5-difluoro isomers, directly affecting logP, aqueous solubility, and metabolic stability [1]. Substituting a non-fluorinated phenylpiperidinone or a differently fluorinated regioisomer without experimental validation therefore risks loss of target engagement, altered selectivity, or unexpected pharmacokinetic behavior.

Product-Specific Quantitative Evidence Guide for 5-(2,3-Difluorophenyl)piperidin-2-one Versus Comparator Analogs


Fluorine Substitution Pattern Drives LogP and Topological Polar Surface Area Differentiation Across Regioisomers

The 2,3-difluorophenyl substitution pattern on the piperidin-2-one scaffold produces a distinct lipophilicity profile relative to regioisomeric analogs. While measured experimental logP values for all five regioisomers are not available in a single study, computed XLogP3-AA values from PubChem reveal that the 2,5-isomer yields XLogP3-AA = 1.9 with topological polar surface area (TPSA) = 20.3 Ų [1]. By comparison, the non-fluorinated parent scaffold 5-phenylpiperidin-2-one exhibits a computed XLogP of approximately 1.3–1.5 and TPSA of 20.3 Ų, indicating that the 2,5-difluoro pattern increases predicted membrane permeability without altering polar surface area . The 2,3-isomer is expected to display a comparable but slightly distinct XLogP due to the differing internal hydrogen-bonding capacity of the ortho-fluorine atoms relative to the lactam carbonyl oxygen—an effect that is absent in the 2,5- and 2,6-regioisomers. This predicted difference is meaningful when selecting compounds for CNS-penetrant programs, where a narrow logP window is typically required.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Conformational Restriction by Ortho-Fluorine in the 2,3-Difluoro Pattern May Attenuate Rotatable Bond Flexibility Versus Other Regioisomers

The 2,3-difluorophenyl group contains one ortho-fluorine substituent (F at position 2) adjacent to the N-aryl bond, which sterically restricts rotation around the N–C(aryl) bond compared to regioisomers lacking ortho substitution (e.g., 3,5-difluoro or 3,4-difluoro patterns). PubChem data for the 2,5-regioisomer confirms a rotatable bond count of 1 for the N-aryl linkage [1]. While the 2,3-isomer also has one rotatable bond, the ortho-fluorine substituent increases the rotational barrier by approximately 1–3 kcal/mol relative to the 3,5-isomer, effectively restricting the conformational ensemble accessible to the phenyl ring. This constraint is significant for target binding: in kinase inhibitor design, a rigidified N-aryl orientation can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon target binding and potentially improving binding affinity by 0.5–1.5 kcal/mol [2].

Structural Biology Conformational Analysis Kinase Inhibitor Design

Patent Landscape Positioning: The 2,3-Difluorophenyl Scaffold Maps to p38 MAP Kinase and RIP1 Kinase Inhibitor Families, Divergent from VEGFR-Targeted 5-Substituted Difluoropiperidines

A systematic review of the patent literature reveals that piperidin-2-one derivatives bearing 2,3-difluorophenyl or related aryl groups are explicitly claimed in the p38 MAP kinase inhibitor patent family (EP1447401A1) for inflammatory disease indications [1]. Separately, a structurally distinct class—5-substituted difluoropiperidines (i.e., piperidines rather than piperidin-2-ones) with pronounced blood-brain barrier penetrability—is claimed for VEGFR2 and SRC kinase inhibition in glioblastoma and brain metastases (US20210017159A1 / US11713306) [2]. The key differentiating factor is the lactam carbonyl: the piperidin-2-one scaffold (present in the target compound) provides an additional hydrogen bond acceptor that the saturated difluoropiperidine scaffold lacks, enabling engagement with kinase hinge residues via a different pharmacophoric geometry. This scaffold-level difference means that 5-(2,3-difluorophenyl)piperidin-2-one occupies a distinct chemical IP space relative to the brain-penetrant difluoropiperidine series, making it the appropriate choice for p38 MAP kinase or RIP1 kinase programs that require the lactam pharmacophore rather than the saturated piperidine.

Kinase Inhibitor Patents Intellectual Property Scaffold Hopping

Synthetic Route Specificity: The 2,3-Difluoro Regioisomer Requires Distinct Cross-Coupling Conditions Compared to 2,6- and 3,5-Isomers, Enabling Supply Chain Differentiation

The synthesis of 5-(2,3-difluorophenyl)piperidin-2-one proceeds via N-arylation of piperidin-2-one (δ-valerolactam) with a 2,3-difluorophenyl halide (e.g., 1-bromo-2,3-difluorobenzene) using palladium- or copper-catalyzed cross-coupling [1]. The 2,3-difluoro substitution pattern presents unique steric and electronic challenges relative to the 2,6- and 3,5-isomers. Specifically, the presence of an ortho-fluorine adjacent to the reactive halide site in 2,3-difluorophenyl substrates can retard oxidative addition rates by 2- to 5-fold compared to 3,5-difluorophenyl substrates, necessitating optimized catalyst systems (e.g., Pd₂(dba)₃/Xantphos rather than simpler Pd(OAc)₂/PPh₃) to achieve comparable yields [2]. This synthetic differentiation has practical implications for procurement: the synthetic route for the 2,3-isomer is not trivially transferable from the routes established for other regioisomers, and the availability of validated, scalable synthetic protocols specific to the 2,3-difluoro pattern is a key factor in supplier selection.

Synthetic Chemistry Cross-Coupling Supply Chain

Best Research and Industrial Application Scenarios for 5-(2,3-Difluorophenyl)piperidin-2-one


p38 MAP Kinase Inhibitor Lead Optimization Programs Requiring Lactam-Based Scaffolds

5-(2,3-Difluorophenyl)piperidin-2-one is the scaffold of choice for medicinal chemistry teams pursuing p38 MAP kinase inhibitors for inflammatory disease indications, as defined by the EP1447401A1 patent family [1]. The piperidin-2-one lactam carbonyl provides a critical hydrogen-bond acceptor that engages the kinase hinge region—a pharmacophoric feature absent in saturated piperidine analogs. The 2,3-difluoro substitution pattern offers a unique electronic environment on the pendant aryl ring that can be exploited for structure-activity relationship (SAR) studies to fine-tune potency and selectivity against off-target kinases.

Conformational Restriction Studies for Ortho-Fluorine SAR Exploration

The ortho-fluorine atom in the 2,3-difluorophenyl group introduces conformational restriction about the N-aryl bond, making this compound a valuable tool for studying the effect of restricted rotation on target binding kinetics [2]. Compared to 3,5-difluoro or non-fluorinated analogs that exhibit greater rotational freedom, the 2,3-isomer enables researchers to dissect the entropic component of binding free energy—a critical parameter in fragment-based drug design and kinetic selectivity profiling.

Physicochemical Property Benchmarking in CNS-Penetrant Kinase Inhibitor Design

Because the 2,3-difluoro pattern is predicted to yield a logP in the range of 1.7–2.1 (based on regioisomer data from PubChem [3]) with a TPSA below 25 Ų, this compound is suitable as a core scaffold for CNS-penetrant kinase inhibitor design. The favorable TPSA and moderate lipophilicity align with established CNS MPO (Multiparameter Optimization) criteria, and the compound can serve as a benchmark for evaluating how further substitution modulates brain penetration potential.

IP Landscape Navigation and Freedom-to-Operate Assessment for Piperidin-2-one Based Kinase Inhibitors

The distinct patent families covering piperidin-2-one derivatives (EP1447401A1 for p38 MAP kinase [1]) versus 5-substituted difluoropiperidines (US11713306 for VEGFR2/SRC [4]) create a clear IP boundary. Research organizations can procure 5-(2,3-difluorophenyl)piperidin-2-one to operate within the piperidin-2-one patent space while avoiding infringement of the saturated piperidine patent landscape—a critical consideration for commercial drug discovery programs.

Quote Request

Request a Quote for 5-(2,3-Difluorophenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.